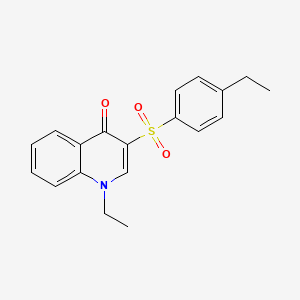![molecular formula C16H18FN3O2 B2502017 6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine CAS No. 2415526-23-5](/img/structure/B2502017.png)
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a dimethoxyphenylmethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Dimethoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenylmethyl group is attached to the pyrimidine ring, typically using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, or other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the cyclopropyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The dimethoxyphenylmethyl group may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-5-fluoropyrimidin-4-amine: Lacks the dimethoxyphenylmethyl group, which may result in different biological activities and properties.
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-pyrimidin-4-amine: Lacks the fluorine atom, potentially affecting its reactivity and interaction with biological targets.
5-Fluoro-2,4-dimethoxyphenylmethyl-pyrimidine: Lacks the cyclopropyl group, which may influence its chemical stability and biological activity.
Uniqueness
6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, fluorine atom, and dimethoxyphenylmethyl group together enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
6-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-21-12-6-5-11(13(7-12)22-2)8-18-16-14(17)15(10-3-4-10)19-9-20-16/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTKRAXROUVOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NC(=C2F)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)
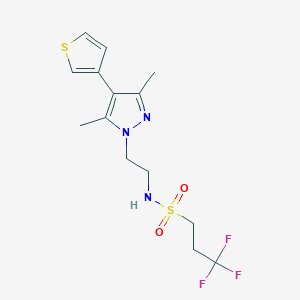
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)
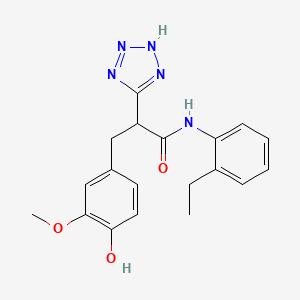

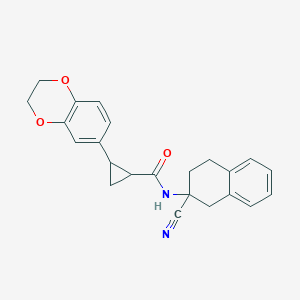
![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
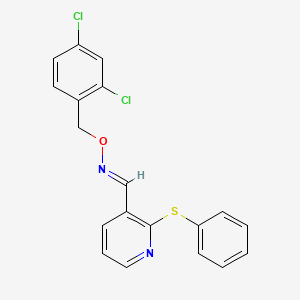
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2501949.png)
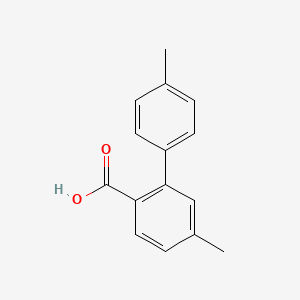
carbohydrazide](/img/structure/B2501951.png)

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)
